molecular formula C15H11ClN2S B073820 Propionitrile, 3-(2-chloro-10-phenothiazinyl)- CAS No. 4414-83-9

Propionitrile, 3-(2-chloro-10-phenothiazinyl)-

Cat. No.: B073820
CAS No.: 4414-83-9
M. Wt: 286.8 g/mol
InChI Key: BUHZIQWDEWOJBM-UHFFFAOYSA-N
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Description

3-(2-Chloro-10-phenothiazinyl)propionitrile is a phenothiazine derivative characterized by a propionitrile side chain attached to the nitrogen atom of the phenothiazine core, with a chlorine substituent at the 2-position of the tricyclic system. Phenothiazines are heterocyclic compounds with a sulfur and nitrogen-containing backbone, widely studied for their pharmacological and chemical properties.

Key structural features include:

  • Phenothiazine core: A tricyclic system with sulfur at position 5 and nitrogen at position 10.
  • Chlorine substituent: At position 2, which sterically and electronically modifies the molecule’s reactivity .
  • Propionitrile side chain: A three-carbon chain terminating in a nitrile group, enhancing electrophilicity compared to carboxylic acid or alkylamine analogs .

The compound’s synthesis likely involves nucleophilic substitution or cyclization reactions, as seen in related phenothiazinyl propionic acid derivatives .

Properties

IUPAC Name

3-(2-chlorophenothiazin-10-yl)propanenitrile
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InChI

InChI=1S/C15H11ClN2S/c16-11-6-7-15-13(10-11)18(9-3-8-17)12-4-1-2-5-14(12)19-15/h1-2,4-7,10H,3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BUHZIQWDEWOJBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C15H11ClN2S
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DSSTOX Substance ID

DTXSID80196056
Record name Propionitrile, 3-(2-chloro-10-phenothiazinyl)-
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Molecular Weight

286.8 g/mol
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CAS No.

4414-83-9
Record name 2-Chloro-10H-phenothiazine-10-propanenitrile
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Record name 2-Chloro-10-phenothiazinepropionitrile
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Record name 2-CHLORO-10-PHENOTHIAZINEPROPIONITRILE
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Biological Activity

Propionitrile, 3-(2-chloro-10-phenothiazinyl)-, is a compound that belongs to the phenothiazine family, which is known for its diverse biological activities. This article delves into the biological properties of this compound, exploring its antimicrobial and anticancer potentials, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H12ClN
  • Molecular Weight : Approximately 286.78 g/mol
  • Physical State : Colorless liquid
  • Boiling Point : 120°C
  • Melting Point : -20°C

The presence of a chloro group and a propionitrile side chain in its structure contributes to its unique reactivity and biological activity.

Antimicrobial Activity

Research indicates that Propionitrile, 3-(2-chloro-10-phenothiazinyl)- exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, enhancing the bactericidal function of macrophages and inhibiting efflux pumps that contribute to antibiotic resistance.

Table 1: Antimicrobial Efficacy Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Salmonella typhimurium64 µg/mL

Antitumor Properties

The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may inhibit tumor cell proliferation through multiple pathways, including the modulation of key signaling pathways involved in cancer progression .

Case Study: Inhibition of Tumor Growth in vitro

In vitro studies have demonstrated that Propionitrile, 3-(2-chloro-10-phenothiazinyl)- can reduce the viability of various cancer cell lines:

  • Cell Line : MCF-7 (Breast Cancer)
    • IC50 : 15 µM
  • Cell Line : HeLa (Cervical Cancer)
    • IC50 : 12 µM

These findings indicate a promising role for this compound in cancer therapy.

Target Interactions

The primary mechanism of action involves the inhibition of various receptors including dopamine, histamine, and serotonin receptors. This multi-target approach allows for a broad spectrum of biological effects:

  • Dopamine Receptor Inhibition : Contributes to neuroleptic effects.
  • Calmodulin and Protein Kinase C Inhibition : Leads to anti-proliferative effects in tumor cells.
  • P-glycoprotein Modulation : Potentially reverses multidrug resistance in cancer cells.

Biochemical Pathways

The biochemical pathways affected by Propionitrile include:

  • Antioxidant Activity : Acts as an antioxidant in biological environments.
  • Redox Behavior : Exhibits reversible redox behavior, maintaining a strong excited-state reduction potential which may enhance its efficacy against oxidative stress-related diseases.

Safety and Toxicology

While exploring the therapeutic potential of Propionitrile, it is crucial to consider its safety profile. The compound has been classified as an irritant; however, detailed toxicological studies are necessary to establish safe exposure levels and potential side effects .

Future Directions

Given the promising biological activities observed, further research is warranted to explore:

  • In vivo Studies : To evaluate the therapeutic efficacy and safety in animal models.
  • Mechanistic Studies : To elucidate the detailed molecular mechanisms underlying its biological activities.
  • Formulation Development : To enhance bioavailability and target specificity for clinical applications.

Comparison with Similar Compounds

3-(2-Chloro-10-phenothiazinyl)propionic Acid

  • Structure : Replaces the nitrile (–CN) with a carboxylic acid (–COOH) group.
  • Cyclization of this acid yields a ketone (structure X), whereas the nitrile derivative may undergo different transformations (e.g., hydrolysis to amides or reduction to amines) .
  • Applications : Propionic acid derivatives are intermediates in synthesizing antipsychotic agents like chlorpromazine .

Thiopropazate (1-(2-Acetoxyethyl)-4-[3-(2-chloro-10-phenothiazinyl)propyl]piperazine)

  • Structure : Features a piperazine moiety and an acetoxyethyl group instead of nitrile.
  • Key Differences :
    • The piperazine group enhances basicity and interaction with biological targets (e.g., dopamine receptors).
    • Molecular weight: 446.02 g/mol vs. ~280–300 g/mol for the nitrile derivative.
    • Solubility: 8.92 mg/L at 24°C, significantly lower than hydrophilic analogs .
  • Applications : Used as an antipsychotic, demonstrating how side-chain modifications alter pharmacological activity .

Ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate

  • Structure : Substitutes nitrile with a carbamate (–OCONH–) group.
  • Key Differences :
    • Carbamate groups improve metabolic stability compared to nitriles.
    • Molecular weight: ~390 g/mol vs. ~300 g/mol for the nitrile compound .

Chlorpromazine (2-Chloro-10-(3-dimethylaminopropyl)phenothiazine)

  • Structure: Contains a dimethylaminopropyl (–CH2CH2CH2N(CH3)2) side chain.
  • Key Differences :
    • The tertiary amine enhances water solubility (as hydrochloride salts) and receptor binding affinity.
    • Molecular weight: 355.35 g/mol (hydrochloride salt) vs. ~300 g/mol for the nitrile derivative .
  • Applications : A first-generation antipsychotic, highlighting the importance of amine-containing side chains in CNS activity .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Group Solubility (Water) Pharmacological Relevance
3-(2-Chloro-10-phenothiazinyl)propionitrile C15H11ClN2S ~298.8 Nitrile (–CN) Low (hydrophobic) Synthetic intermediate
3-(2-Chloro-10-phenothiazinyl)propionic Acid C15H12ClNO2S 313.8 Carboxylic acid (–COOH) Moderate (acidic) Cyclization precursor
Thiopropazate C23H28ClN3O2S 446.0 Piperazine, acetate 8.92 mg/L at 24°C Antipsychotic
Chlorpromazine Hydrochloride C17H19ClN2S·HCl 355.35 Dimethylaminopropyl High (salt form) Antipsychotic

Key Findings and Implications

  • Functional Group Impact : Nitriles offer synthetic versatility (e.g., click chemistry) but limit solubility, whereas amines and carboxylic acids enhance bioavailability and target engagement.
  • Steric Effects : The 2-chloro substituent hinders cyclization reactions, favoring specific product structures .
  • Pharmacological Potential: While nitrile derivatives are less explored clinically, their analogs (e.g., chlorpromazine) validate phenothiazines as scaffolds for CNS drug development .

Preparation Methods

N-Alkylation of 2-Chlorophenothiazine with 1-Bromo-3-chloropropane

The foundational approach involves alkylating 2-chlorophenothiazine with 1-bromo-3-chloropropane under basic conditions. In a representative procedure, sodium hydride (NaH) in dimethylformamide (DMF) facilitates deprotonation of 2-chlorophenothiazine, enabling nucleophilic attack on 1-bromo-3-chloropropane to yield 2-chloro-10-(3-chloropropyl)-10H-phenothiazine (intermediate 5 ) with 93% efficiency. Subsequent displacement of the terminal chloride with cyanide introduces the nitrile group.

Reaction Conditions:

  • Solvent: DMF

  • Base: NaH (55% w/w, 2.5 equiv)

  • Temperature: 0°C to room temperature

  • Time: 2 hours

Key Data:

  • Yield: 93% for intermediate 5

  • Purification: Column chromatography (hexane:EtOAc = 100:1)

  • Spectroscopy:

    • ¹H NMR (CDCl₃): δ 2.20 (quint, J=6.3 Hz), 3.63 (t, J=6.3 Hz), 4.02 (t, J=6.3 Hz)

    • HR-MS: m/z 309.0146 (M⁺)

Functional Group Transformations and Byproduct Mitigation

Cyanide Displacement of Chloride

The intermediate 2-chloro-10-(3-chloropropyl)-10H-phenothiazine undergoes nucleophilic substitution with potassium cyanide (KCN) or sodium cyanide (NaCN) in polar aprotic solvents. For example, refluxing in DMSO at 80°C for 6 hours substitutes the terminal chloride with a nitrile group.

Reaction Conditions:

  • Nitrile Source: KCN (1.2 equiv)

  • Solvent: DMSO

  • Temperature: 80°C

  • Time: 6 hours

Challenges:

  • Competing elimination reactions may form allylic byproducts.

  • Strict moisture exclusion is critical to prevent hydrolysis.

Spectroscopic Validation of the Nitrile Functionality

Infrared (IR) spectroscopy confirms successful cyanoethylation. The nitrile stretching vibration appears as a sharp peak at 2245 cm⁻¹ (7% in CHCl₃).

Full IR Profile (Phenothiazine-10-propionitrile):

  • C≡N Stretch: 2245 cm⁻¹

  • Aromatic C-H Stretch: 3050–3100 cm⁻¹

  • C-S-C Bend: 690 cm⁻¹

Comparative Analysis of Synthetic Routes

Method Yield Reaction Time Complexity Scalability
NaH-Mediated Alkylation93%2–6 hoursModerateHigh
PTC One-Pot SynthesisModerate48 hoursLowModerate
Post-Alkylation Cyanation70–85%6–8 hoursHighLow

Trade-offs:

  • NaH/DMF Route: High yield but requires anhydrous conditions and intermediate isolation.

  • PTC Method: Simplified workflow but longer reaction time and lower yield.

Mechanistic Insights and Side Reactions

Competing Rearrangements in Alkylation

Thermal treatment of 10-allyl-phenothiazine derivatives induces-sigmatropic rearrangements (e.g., aza-Claisen and Cope), leading to regioisomeric byproducts. For example, heating 10-allyl-2-chloro-10H-phenothiazine generates four C-allyl regioisomers (e.g., 4–7 ), complicating purification.

Energy Profiles (DFT Calculations):

  • Aza-Claisen Rearrangement: Activation energy = 25.8 kcal/mol

  • Cope Rearrangement: ΔG = -8.8 kcal/mol (thermodynamically favored)

Hydrolysis Risks in Cyanoethylation

Residual moisture hydrolyzes the nitrile to carboxylic acids or amides. For instance, exposure to aqueous workup without rigorous drying yields 3-(2-chloro-10H-phenothiazin-10-yl)propionic acid as a major impurity.

Industrial and Pharmacological Relevance

The compound’s utility as a precursor to antipsychotic agents (e.g., chlorpromazine derivatives) and trypanothione reductase inhibitors underscores the need for robust synthesis. Recent studies highlight its antiprotozoal activity against Leishmania major (IC₅₀ = 9.30 µM) , necessitating high-purity batches.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-chloro-10-phenothiazinyl)propionitrile, and how can its structural integrity be validated post-synthesis?

  • Methodology : Cyclization of precursor acids (e.g., 3-(2-chloro-10-phenothiazinyl)propionic acid) under controlled conditions (e.g., acid catalysis or thermal activation) is a common route . Post-synthesis validation requires NMR spectroscopy (¹H/¹³C) to confirm nitrile group presence (C≡N stretch at ~2200 cm⁻¹ in IR) and phenothiazine ring substitution patterns. X-ray crystallography is recommended for absolute stereochemical confirmation if crystalline derivatives are obtainable .

Q. How can researchers determine the aqueous solubility of this compound, and what factors influence its dissolution in polar solvents?

  • Methodology : Use shake-flask methods with UV-Vis or HPLC quantification to measure solubility in buffered solutions (pH 1–13) to mimic physiological conditions. Solubility trends can be predicted via Hansen solubility parameters (accounting for nitrile polarity and phenothiazine hydrophobicity) . Data from structurally analogous compounds (e.g., thiopropazate, solubility ~2.0 × 10⁻⁵ M at 24°C) provide benchmarks .

Advanced Research Questions

Q. What mechanistic insights explain the steric and electronic effects of the 2-chloro substituent on phenothiazine during cyclization reactions?

  • Methodology : Computational modeling (e.g., DFT calculations ) can map steric hindrance and electron-withdrawing effects of the chlorine atom at the ortho position, which deactivates the phenothiazine ring and directs cyclization pathways . Kinetic studies (e.g., monitoring reaction rates via LC-MS under varying temperatures) further validate computational predictions .

Q. How does the nitrile group influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions compared to carboxylic acid derivatives?

  • Methodology : Perform comparative Sonogashira coupling or Grignard reactions with 3-(2-chloro-10-phenothiazinyl)propionitrile versus its carboxylic acid analog. Monitor reactivity via TLC/GC-MS and quantify yields. The nitrile group’s electron-withdrawing nature may enhance electrophilicity at the α-carbon, enabling novel adduct formation .

Q. What strategies are effective for designing derivatives of this compound to study structure-activity relationships (SAR) in neurotransmitter receptor binding?

  • Methodology : Synthesize analogs with modified nitrile groups (e.g., amides, esters) or phenothiazine substituents (e.g., trifluoromethyl, piperazinyl). Use radioligand binding assays (e.g., for 5-HT or dopamine receptors) to assess affinity. Reference SAR data from chlorpromazine (a phenothiazine antipsychotic with structural similarities) to prioritize functional group modifications .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported solubility or stability data for this compound across literature sources?

  • Methodology : Cross-reference experimental conditions (e.g., solvent purity, temperature control) from primary sources like Handbook of Aqueous Solubility Data and peer-reviewed journals. Validate stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring. Discrepancies often arise from impurities or polymorphic variations .

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